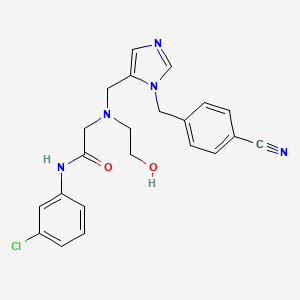![molecular formula C17H25BN2O3 B14789743 3-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclobutane-1-carboxamide](/img/structure/B14789743.png)
3-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclobutane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclobutane-1-carboxamide is an organic compound that features a boron-containing dioxaborolane group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclobutane-1-carboxamide typically involves the following steps:
Nucleophilic Substitution: The initial step involves the nucleophilic substitution reaction where a suitable nucleophile reacts with a halogenated precursor to introduce the dioxaborolane group.
Amidation Reaction: The next step is the amidation reaction where the carboxylic acid derivative is converted into the corresponding amide using an amine source.
Cyclobutane Formation: The final step involves the formation of the cyclobutane ring through a cyclization reaction.
The reaction conditions for these steps generally include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclobutane-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce alcohols or amines .
科学的研究の応用
3-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclobutane-1-carboxamide has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its unique structural features and biological activity.
Materials Science: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its boron-containing moiety.
Biological Research: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe
作用機序
The mechanism of action of 3-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclobutane-1-carboxamide involves its interaction with specific molecular targets and pathways. The boron-containing dioxaborolane group can form reversible covalent bonds with biomolecules, such as enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .
類似化合物との比較
Similar Compounds
- N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide
- tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
3-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclobutane-1-carboxamide is unique due to its combination of a cyclobutane ring and a boron-containing dioxaborolane group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C17H25BN2O3 |
|---|---|
分子量 |
316.2 g/mol |
IUPAC名 |
3-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclobutane-1-carboxamide |
InChI |
InChI=1S/C17H25BN2O3/c1-11-8-12(9-11)15(21)20-13-6-7-19-14(10-13)18-22-16(2,3)17(4,5)23-18/h6-7,10-12H,8-9H2,1-5H3,(H,19,20,21) |
InChIキー |
PCGJOIUBSIYPGH-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)NC(=O)C3CC(C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-((Triisopropylsilyl)oxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one](/img/structure/B14789668.png)
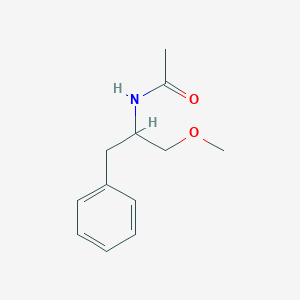
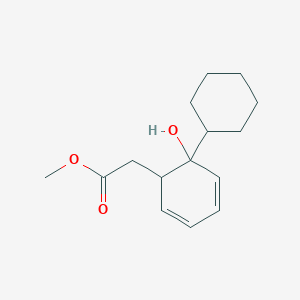

![2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14789687.png)
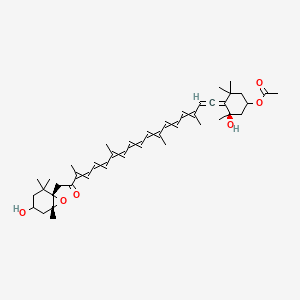
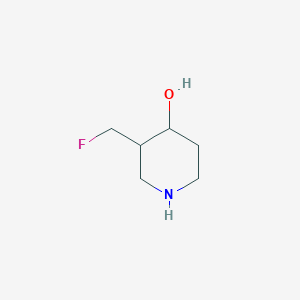

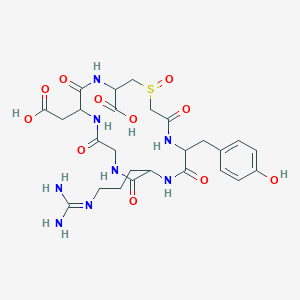
![sodium;2-[4-[(10S,13R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]acetate;hydrate](/img/structure/B14789721.png)

![Thieno[2,3-b]pyridine-5-carboxamide, N-[(4-chlorophenyl)methyl]-2,3,4,7-tetrahydro-7-methyl-2-(4-morpholinylmethyl)-4-oxo-](/img/structure/B14789726.png)

